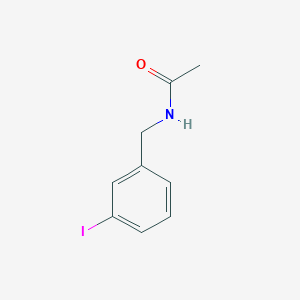

N-(3-Iodobenzyl)acetamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H10INO |

|---|---|

Molecular Weight |

275.09 g/mol |

IUPAC Name |

N-[(3-iodophenyl)methyl]acetamide |

InChI |

InChI=1S/C9H10INO/c1-7(12)11-6-8-3-2-4-9(10)5-8/h2-5H,6H2,1H3,(H,11,12) |

InChI Key |

XFLSSQRIFZZUKA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NCC1=CC(=CC=C1)I |

Origin of Product |

United States |

Synthetic Methodologies for N 3 Iodobenzyl Acetamide and Analogous Amide Structures

Established Synthetic Routes to Acetamide (B32628) Derivatives

The formation of acetamides is a fundamental transformation in organic chemistry, with several reliable methods at the disposal of chemists.

N-acylation is a primary method for forming amide bonds. This typically involves the reaction of an amine with a reactive carboxylic acid derivative, known as an acylating agent. For the synthesis of acetamides, common acylating agents include acetyl chloride and acetic anhydride. tandfonline.comdoubtnut.com These reagents are highly reactive and can acylate even unreactive amines. youtube.com The reaction with acetyl chloride, for instance, is often performed in the presence of a base, such as pyridine (B92270) or a tertiary amine, to neutralize the hydrochloric acid byproduct. youtube.com

Interestingly, elemental iodine has been found to promote the quantitative N-acylation of both primary and secondary amines using an equimolar amount of acetyl chloride or benzoyl chloride under solvent-free conditions at room temperature. fortunejournals.com This method offers advantages such as mild reaction conditions, high selectivity, and good yields. fortunejournals.com

A general representation of N-acylation is the reaction of benzylamine (B48309) with acetyl chloride to form N-benzylacetamide, a reaction directly analogous to the synthesis of the target compound.

The direct condensation of a carboxylic acid with an amine is an attractive and straightforward route to amides. However, a significant challenge is the competing acid-base reaction, where the basic amine deprotonates the carboxylic acid to form a highly unreactive carboxylate salt. google.com To overcome this, the reaction is often conducted at high temperatures (above 100°C) to drive off the water formed and shift the equilibrium towards the amide product. google.com

To facilitate this condensation under milder conditions, a variety of coupling agents and catalysts have been developed. These reagents activate the carboxylic acid component in situ. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as well as uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). nih.govacs.org The DCC-mediated coupling, for example, involves the carboxylic acid adding to the DCC molecule to form a good leaving group, which is then displaced by the amine. nih.gov

Catalytic approaches have also gained prominence. Boronic acids and titanium tetrachloride (TiCl4) have been reported to effectively catalyze the direct amidation between carboxylic acids and amines. tandfonline.comnih.gov

| Coupling Agent/Catalyst | Description |

| DCC/EDC | Carbodiimide-based reagents that activate carboxylic acids to facilitate nucleophilic attack by amines. |

| HATU | A uronium-based coupling agent known for high efficiency, particularly in peptide synthesis. |

| Boronic Acids | Serve as catalysts to promote dehydrative condensation between carboxylic acids and amines. nih.gov |

| TiCl4 | A Lewis acid that promotes the direct condensation of a wide range of carboxylic acids and amines. tandfonline.com |

Specific Synthesis of N-(3-Iodobenzyl)acetamide

While this compound is mentioned in the literature as a starting material for further reactions, such as palladium-catalyzed cross-coupling, specific procedures for its direct synthesis are often assumed from general knowledge. researchgate.net A logical and standard approach would be the N-acylation of 3-iodobenzylamine (B1197719). This precursor, 3-iodobenzylamine, is commercially available and its reactions are documented, including its use in forming N-substituted derivatives. acs.orggoogle.comnih.govnih.gov The synthesis would involve reacting 3-iodobenzylamine with an acetylating agent like acetyl chloride or acetic anhydride, likely in the presence of a base to scavenge the resulting acid.

Several methods reported for the synthesis of benzylamides are directly applicable to producing this compound.

One effective method involves heating a mixture of a benzylamine with acetic acid. A specific example is the synthesis of N-acetyl benzylamine, where benzylamine is heated with excess acetic acid at 115°C for 17 hours, followed by distillation and crystallization to yield the product. google.com

Another common procedure is the Schotten-Baumann reaction, which uses an acyl chloride with an amine under aqueous basic conditions. youtube.com This method is robust and widely used for its simplicity and effectiveness. youtube.com For instance, anilines and other amines can be efficiently acylated using chloroacetyl chloride or other acid chlorides under neutral, metal-free conditions, often in water, achieving high yields in short reaction times. tandfonline.com

A procedure using a coupling agent involves dissolving a carboxylic acid in a solvent like DMF, adding a coupling agent such as HBTU (O-Benzotriazole-N,N,N′,N′-tetramethyl-uronium-hexafluoro-phosphate) and a base like DIPEA (N,N-Diisopropylethylamine), followed by the addition of the benzylamine. chim.it

| Method | Reagents | Conditions |

| Direct Condensation | Benzylamine, Acetic Acid | Heat at 115°C for 17 hours google.com |

| Schotten-Baumann | Amine, Acyl Chloride, Base (e.g., NaOH) | Typically in a biphasic water/organic solvent system at room temperature youtube.com |

| Coupling Agent | Carboxylic Acid, Benzylamine, HBTU, DIPEA | Room temperature to 80°C in a solvent like DMF chim.it |

Sustainable and Green Chemistry Approaches in Amide Synthesis

In recent years, the principles of green chemistry have driven the development of more environmentally friendly methods for amide synthesis, aiming to reduce waste, avoid hazardous solvents, and improve energy efficiency. tandfonline.com

A significant advancement in green chemistry is the development of catalyst- and solvent-free reaction conditions. One such method involves the direct reaction of amines with acetic anhydride. This approach has been successfully applied to the acetylation of a variety of substrates, including alcohols, phenols, thiols, and amines, providing high yields in short reaction times without the need for any catalyst or solvent.

Another green technique involves the microwave-assisted reaction of an amine with glacial acetic acid. For example, acetanilide (B955) can be synthesized by directly combining aniline (B41778) and glacial acetic acid and exposing the mixture to microwave irradiation, leading to quantitative yields in a matter of minutes without any catalyst. tandfonline.com

Solid-state synthesis by triturating (grinding) a carboxylic acid with urea (B33335) in the presence of a catalytic amount of boric acid, followed by direct heating, has also been reported as a simple, efficient, and solvent-free procedure for preparing various amides. tandfonline.com

| Green Method | Reactants | Conditions | Key Advantage |

| Direct Reaction | Amine, Acetic Anhydride | Catalyst-free, solvent-free, moderate temperature | High atom economy, no catalyst or solvent needed. |

| Microwave-Assisted | Amine, Glacial Acetic Acid | Catalyst-free, solvent-free, microwave irradiation tandfonline.com | Extremely rapid reaction times. |

| Solid-State Trituration | Carboxylic Acid, Urea, Boric Acid (cat.) | Solvent-free, grinding followed by heating tandfonline.com | Avoids hazardous solvents and lengthy reaction times. |

Polyethylene (B3416737) Glycol (PEG) as a Green Solvent in Organic Synthesis

Polyethylene glycol (PEG) has gained significant traction as an environmentally benign and effective solvent for a wide array of organic transformations. nsf.govresearchgate.netsioc-journal.cn Its low toxicity, biodegradability, negligible vapor pressure, and affordability make it a sustainable alternative to conventional volatile organic solvents. researchgate.netmdpi.com

PEG's utility as a solvent stems from its ability to dissolve a broad spectrum of organic compounds and even some inorganic salts. nsf.govmdpi.com This property is particularly advantageous for reactions requiring inorganic catalysts. nsf.gov Furthermore, PEGs of varying molecular weights are available, with those having an average molar weight of 800 g·mol⁻¹ or lower being liquid at room temperature. researchgate.net

The application of PEG as a solvent has been successfully demonstrated in numerous reaction types, including:

Condensation Reactions: PEG is well-suited for condensation reactions, such as the Biginelli and Knoevenagel condensations, as it can effectively solubilize the reactants and facilitate the removal of water, a common byproduct. nsf.gov

Coupling Reactions: Microwave-assisted Suzuki, Sonogashira, and Heck coupling reactions have been effectively carried out in PEG. nsf.gov The polar nature and high boiling point of PEG make it an excellent medium for microwave-assisted synthesis. nsf.gov

Multi-component Reactions: PEG's capacity to dissolve diverse reactants makes it an ideal solvent for one-pot, multi-component synthesis reactions. nsf.govjocpr.com

In some instances, PEG not only acts as a solvent but also participates in the reaction as a catalyst. nsf.gov Additionally, modified forms of PEG, such as sulfonated polyethylene glycol (PEG-OSO3H), have been developed as recyclable and biodegradable polymeric catalysts for various organic reactions. rsc.org The use of PEG, particularly in combination with catalysts like aluminum sulphate, has been shown to be a highly efficient and reusable system for the synthesis of amidoalkyl naphthols. jocpr.com

Table 1: Advantages of Polyethylene Glycol (PEG) as a Green Solvent

| Feature | Description |

| Environmentally Benign | Non-toxic, biodegradable, and has a low vapor pressure, reducing air pollution and health risks. mdpi.com |

| High Solubilizing Power | Dissolves a wide range of organic compounds and some inorganic salts, facilitating reactions. nsf.govmdpi.com |

| Versatility | Suitable for various reaction types, including condensations, couplings, and multi-component reactions. nsf.govthieme-connect.com |

| Recyclability | Can often be recovered and reused, improving the sustainability of the process. jocpr.comrsc.org |

| Compatibility with Microwaves | Its high boiling point and polar nature make it an excellent medium for microwave-assisted synthesis. nsf.gov |

| Catalytic Activity | Can sometimes act as a catalyst or be functionalized to create a recyclable catalytic system. nsf.govrsc.org |

Multi-Component Reaction (MCR) Strategies for Complex Acetamide Scaffolds

Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules from three or more starting materials in a single, one-pot operation. researchgate.netfrontiersin.org This approach offers significant advantages over traditional linear synthesis, including increased efficiency, reduced waste, and the ability to rapidly generate libraries of structurally diverse compounds. frontiersin.org MCRs are particularly well-suited for the synthesis of complex acetamide scaffolds. researchgate.net

Several named MCRs are instrumental in the synthesis of amide-containing structures:

Ugi Reaction: This four-component reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. mdpi.comwiley.com The Ugi reaction is highly versatile and has been used to create a wide variety of complex scaffolds, including those with lactam rings. beilstein-journals.orgnih.gov

Passerini Reaction: A three-component reaction between a carboxylic acid, an oxo component (aldehyde or ketone), and an isocyanide to form an α-acyloxy carboxamide.

Biginelli Reaction: This reaction combines an aldehyde, a β-ketoester, and urea or thiourea (B124793) to produce dihydropyrimidinones.

Hantzsch Dihydropyridine Synthesis: A four-component reaction of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonium (B1175870) salt to form a dihydropyridine. beilstein-journals.org

The strategic application of MCRs allows for the efficient synthesis of diverse acetamide derivatives. For instance, an acid-catalyzed MCR has been reported for the synthesis of N-benzhydryl amide derivatives from aldehydes, N,N-disubstituted arylamines, and nitriles. researchgate.net Similarly, cyanoacetamide derivatives can be readily prepared through the reaction of various amines with ethyl cyanoacetate (B8463686) and subsequently used as building blocks in further MCRs. researchgate.net

The development of novel MCRs continues to expand the synthetic chemist's toolbox. A one-pot, three-component synthesis of cyanophenylamino-acetamide derivatives has been developed using 2-aminobenzamide, an aldehyde, and an isocyanide. acs.org This reaction proceeds in high yield at room temperature in ethanol, a green solvent. acs.org

The power of MCRs lies in their ability to generate molecular complexity in a convergent manner. By carefully selecting the starting materials, a wide range of functional groups and structural motifs can be incorporated into the final acetamide scaffold. This diversity is crucial for applications in medicinal chemistry and materials science, where the exploration of large chemical spaces is often required. frontiersin.orgmdpi.com

Table 2: Key Multi-Component Reactions for Amide Synthesis

| Reaction | Components | Product Type |

| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide |

| Passerini Reaction | Carboxylic Acid, Oxo Component, Isocyanide | α-Acyloxy Carboxamide |

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Dihydropyrimidinone |

| Hantzsch Synthesis | Aldehyde, β-Ketoester (2 eq.), Ammonia/Ammonium Salt | Dihydropyridine |

Chemical Reactivity and Advanced Transformations of N 3 Iodobenzyl Acetamide

Transition Metal-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in N-(3-Iodobenzyl)acetamide is a key functional group that serves as a reactive handle for numerous transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in creating carbon-carbon (C-C), carbon-phosphorus (C-P), and carbon-nitrogen (C-N) bonds, making the compound a valuable building block for diverse chemical structures.

Palladium-Catalyzed C-P Cross-Coupling for Aryl Phosphonate (B1237965) Formation from this compound

A significant transformation involving this compound is its conversion to the corresponding aryl phosphonate through a palladium-catalyzed Hirao reaction. This reaction creates a C(sp²)–P bond, yielding compounds that have applications in medicinal chemistry, materials science, and catalysis. researchgate.net

A general and environmentally friendly protocol has been developed for the synthesis of aryl phosphonates from aryl halides, including this compound, by coupling them with diethyl phosphite (B83602). researchgate.net

The most commonly employed and effective catalyst for this transformation is Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). researchgate.net This palladium(0) complex is widely used in cross-coupling reactions due to its versatility and ability to facilitate the necessary steps in the catalytic cycle, namely oxidative addition, transmetalation, and reductive elimination. sigmaaldrich.comcymitquimica.com The triphenylphosphine (B44618) (PPh₃) ligands play a crucial role; they stabilize the palladium center and their dissociation in solution generates the catalytically active, less-coordinated palladium species that can enter the catalytic cycle. wikipedia.org The structure of these ligands influences both the stability and reactivity of the catalyst. cymitquimica.com

The efficiency and yield of the C-P cross-coupling reaction are highly dependent on the reaction conditions. Research has demonstrated that an efficient catalytic system for the coupling of this compound with diethyl phosphite involves using Pd(PPh₃)₄ as the catalyst, triethylamine (B128534) (Et₃N) as the base, and polyethylene (B3416737) glycol (PEG-600) as the solvent. researchgate.net The use of PEG as a reaction medium is advantageous as it is a non-toxic, inexpensive, and environmentally friendly solvent. researchgate.net

The reaction proceeds effectively to give the desired aryl phosphonate product in high yield. researchgate.net

Table 1: Palladium-Catalyzed C-P Cross-Coupling of this compound

| Substrate | Coupling Partner | Catalyst | Base | Solvent | Yield |

|---|---|---|---|---|---|

| This compound | Diethyl phosphite | Pd(PPh₃)₄ | Et₃N | PEG-600 | 90% |

Data sourced from ResearchGate researchgate.net

Suzuki-Miyaura Cross-Coupling of Aryl Halides

The Suzuki-Miyaura cross-coupling is a powerful and widely used method for the formation of C-C bonds. rsc.orgmdpi.com As an aryl iodide, this compound is an excellent substrate for this reaction, allowing for the coupling with various aryl, vinyl, or alkyl boronic acids or their corresponding esters. This reaction is typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄, in the presence of a base. mdpi.com The reaction is valued for its mild conditions, high functional group tolerance, and the commercial availability of the reactants. mdpi.com The coupling would replace the iodine atom with the organic substituent from the boron reagent, providing access to a wide range of biaryl and other complex structures.

Ullmann-Type Coupling and C-N Bond Formation Reactions

Ullmann-type reactions, which are traditionally copper-catalyzed, are key methods for forming carbon-heteroatom bonds, including C-N bonds. nih.govorganic-chemistry.org These reactions involve the coupling of an aryl halide with a nucleophile, such as an amine. This compound can serve as the aryl halide partner in these transformations. Research on the closely related N-(2-iodophenyl)acetamide has shown its successful participation in a copper-catalyzed cascade reaction to form 2-methylbenzothiazole, demonstrating the reactivity of the iodo-acetanilide scaffold in C-N bond formation and subsequent cyclization. beilstein-journals.org

In addition to copper catalysis, modern palladium-catalyzed methods, often referred to as Buchwald-Hartwig amination, have become extremely general for the formation of C-N bonds. acs.org These reactions are highly efficient for coupling aryl halides with a vast array of primary and secondary amines, and this compound is a suitable electrophile for such transformations. acs.orgnih.gov

Nickel-Catalyzed Cross-Coupling as an Alternative

In recent years, nickel-catalyzed cross-coupling reactions have emerged as a powerful and often more cost-effective alternative to palladium-based systems. nih.gov Nickel catalysts can mediate the coupling of aryl halides, including aryl iodides, with a wide range of partners. nih.gov These reactions can form C-C, C-N, and C-O bonds, among others. acs.org

Novel nickel/photoredox dual catalytic systems have been developed that allow for the cross-coupling of aryl iodides with various nucleophiles under mild conditions. acs.orgnsf.gov For instance, nickel catalysis can be used for the ring-opening cross-coupling of strained rings like aziridines and for reductive cross-coupling reactions. nsf.govsioc-journal.cn Given the high reactivity of aryl iodides in these systems, this compound is expected to be a competent substrate for a variety of nickel-catalyzed transformations, offering an alternative synthetic route to complex molecules.

Radical Reaction Pathways

The carbon-iodine bond in this compound is relatively weak, making it a suitable precursor for the generation of aryl radicals under specific conditions, such as exposure to radical initiators, heat, or light. libretexts.org These highly reactive intermediates can then participate in a variety of bond-forming reactions.

The formation of new carbon-carbon bonds using radical intermediates derived from this compound is a powerful synthetic strategy. alevelchemistry.co.uk The key step is the generation of the 3-(acetamidomethyl)phenyl radical via homolytic cleavage of the C–I bond. This can be achieved using radical initiators like Azobisisobutyronitrile (AIBN) in conjunction with a reagent like tributyltin hydride (Bu₃SnH). libretexts.org

Once formed, the 3-(acetamidomethyl)phenyl radical can engage in several types of C-C bond-forming reactions:

Addition to Alkenes and Alkynes: The aryl radical can add across a π-system of an alkene or alkyne. This addition generates a new alkyl or vinyl radical, respectively, which can then be quenched (e.g., by abstracting a hydrogen atom from Bu₃SnH) to yield the final product. libretexts.org This process is a key feature of many radical cyclization and intermolecular addition reactions. bbhegdecollege.com

Intramolecular Cyclization: If the this compound molecule is suitably substituted with an unsaturated moiety (e.g., an allyl or propargyl group attached to the nitrogen), the generated aryl radical can attack this internal π-system. This intramolecular radical cyclization is an effective method for constructing new ring systems, such as dihydroindolones or related heterocycles. rsc.org The regioselectivity of the cyclization (e.g., 5-exo-trig vs. 6-endo-trig) is governed by Baldwin's rules and the stability of the resulting radical intermediate.

Radical chain reactions are characterized by three distinct phases: initiation, propagation, and termination. libretexts.orgsavemyexams.com

Initiation: This phase involves the initial creation of free radicals. masterorganicchemistry.comyoutube.com For this compound, this is the homolytic cleavage of the carbon-iodine bond to produce the 3-(acetamidomethyl)phenyl radical and an iodine radical. This step typically requires an external energy source like heat or UV light, or a chemical radical initiator. libretexts.org

Propagation: These are the "chain-carrying" steps where a radical reacts with a stable molecule to form a product and a new radical, which continues the chain. savemyexams.commasterorganicchemistry.com In a C-C bond formation context, this would involve the aryl radical adding to an alkene, followed by the newly formed radical abstracting a hydrogen atom from a donor like tributyltin hydride, regenerating the tributyltin radical that can start a new cycle. libretexts.org

Termination: The chain reaction ceases when two radical species combine to form a stable, non-radical product. libretexts.orgyoutube.com This is a rare event due to the low concentration of radicals but is the ultimate fate of all radical chains.

Table 1: Illustrative Radical Chain Reaction Steps for this compound

| Phase | General Description | Specific Example with this compound (Ar-I) |

| Initiation | A small number of radicals are generated by homolytic bond cleavage. libretexts.orgmasterorganicchemistry.com | Ar-I + Initiator → Ar• + I• |

| Propagation | A radical reacts to form a product and another radical, continuing the chain. libretexts.orgsavemyexams.com | Step 1: Ar• + H₂C=CHR → Ar-CH₂-C•HRStep 2: Ar-CH₂-C•HR + Bu₃SnH → Ar-CH₂-CH₂R + Bu₃Sn• |

| Termination | Two radicals combine to terminate the chain. youtube.com | Ar• + Ar• → Ar-ArAr• + Bu₃Sn• → Ar-SnBu₃Bu₃Sn• + Bu₃Sn• → Bu₃Sn-SnBu₃ |

Nucleophilic Substitution Reactions (SN2) at the Benzyl (B1604629) Position

The benzylic carbon of this compound is susceptible to nucleophilic attack. As a primary benzylic halide, it readily undergoes bimolecular nucleophilic substitution (SN2) reactions. ucalgary.cakhanacademy.org In an SN2 mechanism, the attack of the nucleophile and the departure of the leaving group (in this case, the entire 3-iodo-N-acetylbenzyl group is not the leaving group, but rather the reaction would occur if one started with N-(3-Iodobenzyl)amine and reacted it with acetyl chloride, or more relevantly, if a nucleophile attacks the benzylic CH₂ group of a related compound like 3-iodobenzyl bromide to later form the amide). Assuming a related precursor like 3-iodobenzyl halide, the reaction at the benzylic position is highly favorable.

The SN2 mechanism involves a single, concerted step where the nucleophile attacks the electrophilic benzylic carbon from the side opposite to the leaving group. dalalinstitute.com This backside attack leads to an inversion of stereochemical configuration if the carbon were chiral. The reaction rate is dependent on the concentration of both the substrate and the nucleophile. rammohancollege.ac.in The benzylic position is particularly reactive towards SN2 displacement due to the ability of the adjacent phenyl ring to stabilize the transition state through π-orbital overlap.

A wide variety of nucleophiles can be employed to displace a suitable leaving group (e.g., a halide) from the benzylic position, leading to diverse molecular architectures.

Table 2: Examples of SN2 Reactions at the Benzyl Position of a 3-Iodobenzyl Substrate

| Nucleophile | Reagent Example | Product Class |

| Hydroxide (OH⁻) | Sodium Hydroxide | Benzylic Alcohol |

| Cyanide (CN⁻) | Sodium Cyanide | Benzyl Nitrile |

| Azide (N₃⁻) | Sodium Azide | Benzyl Azide |

| Thiolate (RS⁻) | Sodium Thiophenoxide | Benzyl Thioether |

| Amine (R₂NH) | Diethylamine | Tertiary Benzylamine (B48309) |

Electrochemical Transformations and Redox Behavior of Amide and Aryl Iodide Functionalities

Electrochemical methods offer a green and powerful alternative for activating organic molecules. numberanalytics.com Both the aryl iodide and amide functionalities in this compound can participate in electrochemical transformations.

The aryl iodide moiety is the primary site of electrochemical activity. Aryl iodides can be electrochemically reduced at a cathode. nih.govacs.org This process involves the transfer of an electron to the C-I bond, leading to its cleavage and the formation of a highly reactive aryl radical anion, which can then lose an iodide ion to generate the 3-(acetamidomethyl)phenyl radical. This electrochemically generated radical can then undergo the C-C bond-forming reactions discussed previously, such as coupling or cyclization. acs.org This approach avoids the use of stoichiometric chemical reductants like tin hydrides.

The amide group is generally considered electrochemically robust and less reactive than the aryl iodide. However, it can play a crucial role in directing or participating in subsequent reactions. For instance, under oxidative electrochemical conditions, the nitrogen of an amide can be involved in intramolecular cyclization reactions, leading to the formation of heterocyclic structures like lactams, although this often requires specific substrate designs and reaction conditions. mdpi.comresearchgate.net The redox potential required for the oxidation or reduction of a molecule is a key parameter in electro-organic synthesis.

Table 3: General Redox Behavior of Functional Groups Present in this compound

| Functional Group | Electrochemical Process | Typical Outcome | Notes |

| Aryl Iodide | Reduction (Cathodic) | Cleavage of C-I bond to form an aryl radical. nih.gov | A common and efficient way to initiate radical reactions without chemical reagents. |

| Amide | Oxidation (Anodic) | Can lead to N-centered radicals or N-acyliminium ions. mdpi.comresearchgate.net | Generally requires higher potentials than aryl iodide reduction; can facilitate intramolecular cyclizations. |

| Benzene (B151609) Ring | Reduction/Oxidation | Can be reduced or oxidized at very high or low potentials. | Typically less facile than the transformation of the aryl iodide or amide functionalities under controlled conditions. |

Spectroscopic Characterization Techniques for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Frameworks

NMR spectroscopy is the most powerful tool for the structural elucidation of N-(3-Iodobenzyl)acetamide in solution. Analysis of one-dimensional ¹H and ¹³C spectra, often supplemented by two-dimensional correlation experiments, allows for the precise assignment of every hydrogen and carbon atom in the molecule.

The ¹H NMR spectrum of this compound provides distinct signals corresponding to the four unique proton environments: the aromatic ring, the benzylic methylene (B1212753) (CH₂) group, the amide (NH) proton, and the acetyl methyl (CH₃) group. The chemical shifts (δ), signal multiplicities, and integration values are all consistent with the proposed structure.

Aromatic Protons (Ar-H): The 1,3-disubstituted benzene (B151609) ring gives rise to a complex pattern of four signals in the aromatic region, typically between δ 7.0 and 7.7 ppm. The proton at the C2 position (between the two substituents) appears as a singlet or a narrow triplet. The protons at C4, C5, and C6 exhibit characteristic doublet, triplet, and doublet patterns, respectively, with coupling constants typical for ortho and meta interactions.

Amide Proton (NH): The amide proton typically appears as a broad singlet or a triplet (due to coupling with the adjacent CH₂ protons) in the range of δ 5.8–8.5 ppm. Its chemical shift and sharpness are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding effects. In deuterated chloroform (B151607) (CDCl₃), it is often broad, while in dimethyl sulfoxide-d₆ (DMSO-d₆), it is a sharper triplet due to stronger hydrogen bonding with the solvent.

Methylene Protons (CH₂): The two benzylic methylene protons are chemically equivalent and appear as a doublet around δ 4.3 ppm. The signal is split into a doublet by the single adjacent amide proton, with a typical coupling constant (³JH,H) of approximately 5-6 Hz.

Methyl Protons (CH₃): The three protons of the acetyl methyl group are equivalent and are not coupled to any other protons, resulting in a sharp singlet. This signal is found in the upfield region of the spectrum, typically around δ 2.0 ppm.

The following table summarizes representative ¹H NMR data reported for this compound in different deuterated solvents.

| Proton Assignment | Chemical Shift (δ) in CDCl₃ (ppm) | Multiplicity & Coupling Constant (J) | Chemical Shift (δ) in DMSO-d₆ (ppm) | Multiplicity & Coupling Constant (J) |

|---|---|---|---|---|

| Ar-H (C2-H) | 7.61 - 7.63 | s or t (J ≈ 1.6 Hz) | 7.62 | s |

| Ar-H (C4-H) | 7.53 - 7.56 | d (J ≈ 7.8 Hz) | 7.55 | d (J ≈ 7.7 Hz) |

| Ar-H (C6-H) | 7.19 - 7.22 | d (J ≈ 7.8 Hz) | 7.26 | d (J ≈ 7.7 Hz) |

| Ar-H (C5-H) | 7.03 - 7.06 | t (J ≈ 7.8 Hz) | 7.09 | t (J ≈ 7.7 Hz) |

| N-H | ~5.8 - 6.0 | br s or t | 8.41 | t (J = 5.9 Hz) |

| CH₂ | 4.34 - 4.36 | d (J ≈ 5.8 Hz) | 4.20 | d (J = 5.9 Hz) |

| CH₃ | 2.00 - 2.02 | s | 1.84 | s |

The proton-decoupled ¹³C NMR spectrum of this compound displays eight distinct signals, confirming the presence of eight unique carbon environments in the molecule.

Carbonyl Carbon (C=O): The amide carbonyl carbon is the most deshielded signal, appearing far downfield around δ 170 ppm.

Aromatic Carbons (Ar-C): Six signals are observed for the aromatic carbons. The carbon atom directly bonded to the iodine (C3) is significantly shielded by the heavy atom effect and appears at an unusually upfield position for an aromatic carbon, typically around δ 94.5 ppm. The other five aromatic carbons resonate in the expected range of δ 127–141 ppm. The quaternary carbon (C1) can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Methylene Carbon (CH₂): The benzylic methylene carbon signal appears around δ 43 ppm.

Methyl Carbon (CH₃): The acetyl methyl carbon is the most shielded carbon, resonating at the furthest upfield position, around δ 23 ppm.

The table below details the typical chemical shifts for each carbon atom in this compound.

| Carbon Assignment | Chemical Shift (δ) (ppm) | Description |

|---|---|---|

| C=O | 169.9 | Amide Carbonyl |

| Ar-C1 (-CH₂-) | 141.1 - 141.2 | Quaternary Aromatic Carbon |

| Ar-C2 | 136.9 - 137.0 | Aromatic CH |

| Ar-C4 | 135.8 - 136.0 | Aromatic CH |

| Ar-C5 | 130.3 | Aromatic CH |

| Ar-C6 | 127.4 - 127.5 | Aromatic CH |

| Ar-C3 (-I) | 94.5 | Iodine-bearing Quaternary Carbon |

| CH₂ | 43.2 | Benzylic Methylene |

| CH₃ | 23.2 | Acetyl Methyl |

While less common than ¹H or ¹³C NMR, ¹⁵N NMR spectroscopy can provide valuable information about the nitrogen atom in the amide functional group. Due to the low natural abundance and sensitivity of the ¹⁵N nucleus, direct detection is challenging. Instead, indirect detection methods like Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC) are typically employed.

An HSQC experiment would show a direct correlation between the amide nitrogen and its attached proton (N-H), confirming their connectivity. An HMBC experiment would reveal long-range couplings, such as correlations from the nitrogen to the methylene (CH₂) protons and the carbonyl carbon (C=O), further solidifying the structural assignment.

The ¹⁵N chemical shift for the secondary amide in this compound is expected to fall within the typical range for such functional groups, approximately δ 110–130 ppm relative to liquid ammonia (B1221849) as an external standard. This measurement can be sensitive to electronic effects and hydrogen bonding, providing deeper insight into the molecular environment.

Vibrational Spectroscopy for Functional Group Identification

The IR spectrum of this compound is dominated by absorptions characteristic of a secondary amide and a substituted aromatic ring.

N-H Stretch: A prominent absorption band is observed in the region of 3300–3270 cm⁻¹, corresponding to the stretching vibration of the N-H bond in the secondary amide. Its position and broadness are indicative of hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations appear as a group of weaker bands just above 3000 cm⁻¹ (e.g., ~3060 cm⁻¹). Aliphatic C-H stretching from the methyl and methylene groups is observed just below 3000 cm⁻¹.

Amide I Band (C=O Stretch): The most intense absorption in the spectrum is typically the Amide I band, which arises from the C=O stretching vibration. For this compound, this strong band appears around 1640 cm⁻¹.

Amide II Band (N-H Bend): This band, resulting from a combination of N-H in-plane bending and C-N stretching, is found near 1550 cm⁻¹. It is a key diagnostic peak for secondary amides.

Aromatic C=C Stretches: Medium to weak absorptions in the 1600–1450 cm⁻¹ region correspond to the C=C stretching vibrations within the benzene ring.

C-I Stretch: The C-I stretching vibration is expected at very low wavenumbers (below 600 cm⁻¹) and may be difficult to observe with standard mid-IR spectrophotometers.

| Wavenumber (cm⁻¹) | Vibrational Assignment | Intensity |

|---|---|---|

| ~3290 | N-H Stretch (Amide) | Strong, Broad |

| ~3060 | C-H Stretch (Aromatic) | Medium |

| ~1642 | C=O Stretch (Amide I) | Very Strong |

| ~1548 | N-H Bend / C-N Stretch (Amide II) | Strong |

| ~780 and ~685 | C-H Out-of-Plane Bend (meta-substitution) | Strong |

Raman spectroscopy serves as an excellent complementary technique to IR spectroscopy. While IR absorbance depends on a change in dipole moment during a vibration, Raman scattering intensity depends on a change in polarizability. Therefore, symmetric and non-polar bonds often produce strong Raman signals.

For this compound, key features in the Raman spectrum would include:

Aromatic Ring Breathing Mode: A very strong and sharp signal around 1000 cm⁻¹ is characteristic of the symmetric "breathing" vibration of the benzene ring.

C-I Stretch: The C-I stretching vibration, which is often weak or inaccessible in the IR spectrum, is expected to give a strong Raman signal in the far-IR region, typically around 200-300 cm⁻¹. This provides direct evidence for the carbon-iodine bond.

Symmetric CH₃ Stretch: The symmetric stretching vibration of the methyl group would also be prominent in the Raman spectrum.

Amide Bands: The amide C=O stretch (Amide I) is also Raman active, although its relative intensity compared to the aromatic modes may differ from what is seen in the IR spectrum.

The combination of a strong aromatic ring breathing mode and a prominent C-I stretch makes Raman spectroscopy particularly useful for confirming the integrity of the iodobenzyl moiety.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight of a compound and deducing its structure by analyzing the fragmentation patterns of its ions. The choice of ionization method is critical, as it dictates the extent of fragmentation observed.

Electron Ionization (EI) is a high-energy, "hard" ionization technique that imparts significant energy to the analyte molecule, causing extensive and reproducible fragmentation. This fragmentation pattern serves as a molecular fingerprint, providing valuable structural information. For this compound, the molecular ion (M⁺•) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

The primary fragmentation pathways are predictable based on the structure's weakest bonds and the stability of the resulting fragments. A key fragmentation event is the benzylic cleavage between the methylene (-CH₂) group and the amide nitrogen. This cleavage results in the formation of a highly stable 3-iodobenzyl cation or its rearranged tropylium (B1234903) equivalent, which would produce a prominent peak at m/z 217. Other significant fragments arise from the loss of the iodine atom or cleavage within the acetamide (B32628) group.

Table 1: Predicted EI-MS Fragmentation Pattern for this compound

| m/z (Predicted) | Proposed Fragment Ion | Formula | Description |

| 275 | [C₉H₁₀INO]⁺• | C₉H₁₀INO | Molecular Ion (M⁺•) |

| 217 | [C₇H₆I]⁺ | C₇H₆I | 3-Iodobenzyl cation (Benzylic cleavage) |

| 148 | [C₉H₁₀NO]⁺ | C₉H₁₀NO | Loss of Iodine radical (•I) from the molecular ion |

| 91 | [C₇H₇]⁺ | C₇H₇ | Tropylium ion (from benzyl (B1604629) fragment post-iodine loss) |

| 43 | [C₂H₃O]⁺ | C₂H₃O | Acetyl cation ([CH₃CO]⁺) |

In contrast to EI-MS, Electrospray Ionization (ESI) is a "soft" ionization technique that typically imparts minimal excess energy to the molecule. Consequently, it is ideal for confirming molecular weight with little to no fragmentation. When analyzing this compound by ESI-MS in positive ion mode, the predominant species observed would be the protonated molecule, [M+H]⁺. Depending on the solvent system and the presence of salts, adducts with other cations, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺), are also commonly detected. This technique is invaluable for confirming the molecular mass of the intact molecule.

Table 2: Expected Ions in ESI-MS for this compound

| Ion Type | Formula | m/z (Predicted) |

| Protonated Molecule | [C₉H₁₀INO + H]⁺ | 276.0 |

| Sodium Adduct | [C₉H₁₀INO + Na]⁺ | 298.0 |

| Potassium Adduct | [C₉H₁₀INO + K]⁺ | 314.0 |

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically to within 5 parts per million, ppm), which allows for the determination of a molecule's elemental composition. This capability distinguishes between compounds that may have the same nominal mass but different chemical formulas. For this compound, HRMS would be used to confirm the elemental formula C₉H₁₀INO by comparing the experimentally measured exact mass of the molecular ion (or its common adducts) to the theoretically calculated mass. nih.gov

Table 3: Theoretical Exact Masses for HRMS Analysis of this compound

| Ion Formula | Ion Type | Calculated Monoisotopic Mass (m/z) |

| C₉H₁₀INO | [M]⁺• | 274.98054 |

| C₉H₁₁INO | [M+H]⁺ | 275.98831 |

| C₉H₁₀INONa | [M+Na]⁺ | 297.97026 |

X-ray Diffraction Studies for Solid-State Molecular and Crystal Structure Determination

While mass spectrometry provides connectivity and formula, single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. A search of the published literature indicates that the specific crystal structure of this compound has not been reported. However, were such a study to be performed, it would provide a wealth of structural detail.

Table 4: Crystallographic Data Obtainable from X-ray Diffraction

| Parameter | Information Provided |

| Crystal System | The geometric class of the crystal lattice (e.g., Monoclinic, Orthorhombic). |

| Space Group | The symmetry elements present within the crystal. |

| a, b, c (Å) | Dimensions of the unit cell. |

| α, β, γ (°) | Angles of the unit cell. |

| Z | Number of molecules per unit cell. |

| Bond Lengths/Angles | Precise intramolecular geometric parameters. |

| Hydrogen Bonds | Details of intermolecular interactions governing crystal packing. |

Advanced Spectroscopic Methods for Detailed Electronic and Structural Insights

Beyond primary characterization, advanced spectroscopic methods, particularly in the field of Nuclear Magnetic Resonance (NMR), offer deeper structural insights in the solution state. While standard one-dimensional ¹H and ¹³C NMR confirm the number and type of protons and carbons, two-dimensional (2D) NMR experiments are required for unambiguous assignment and connectivity mapping.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For this compound, it would show correlations between the amide N-H proton and the adjacent methylene (-CH₂) protons, as well as establishing the connectivity between the neighboring protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons to the carbons they are directly bonded to. It would definitively link the proton signals of the methyl, methylene, and aromatic C-H groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2- and 3-bond) H-C correlations, which is critical for piecing together the molecular skeleton. Key correlations would include the link from the methylene protons to the amide carbonyl carbon and to the aromatic carbons C2 and C4, confirming the attachment point of the benzyl group.

Together, these advanced NMR techniques provide an irrefutable confirmation of the molecular structure in solution, complementing the data provided by mass spectrometry and (when available) X-ray crystallography.

Computational Chemistry and Theoretical Investigations of N 3 Iodobenzyl Acetamide

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic view of how the molecule behaves over time. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of N-(3-Iodobenzyl)acetamide and its interactions with its environment. mdpi.comnih.gov

Conformational Landscapes: this compound possesses several rotatable bonds, leading to a variety of possible conformations. MD simulations can map out the potential energy surface, identifying the most stable conformers and the energy barriers between them. This is crucial for understanding which shapes the molecule is likely to adopt in solution or when interacting with a biological target.

Intermolecular Interactions: MD simulations are particularly powerful for studying how this compound interacts with other molecules, such as solvent molecules or biological macromolecules like proteins. researchgate.netnih.gov For instance, a simulation could reveal the formation of hydrogen bonds between the amide group of this compound and water molecules, or how the iodobenzyl group engages in hydrophobic or halogen bonding interactions within a protein's binding pocket.

Reaction Mechanism Prediction and Transition State Analysis

Computational chemistry can be used to predict the most likely pathways for chemical reactions involving this compound and to characterize the high-energy transition states that control the reaction rates. researchgate.netnih.gov

For example, the hydrolysis of the amide bond or substitution reactions at the iodinated phenyl ring could be investigated. By calculating the energies of reactants, products, and transition states, a reaction energy profile can be constructed. This profile reveals the activation energy, which is a key determinant of the reaction rate. Methods like DFT are commonly used to locate transition state structures, which are saddle points on the potential energy surface.

Prediction of Spectroscopic Properties (e.g., Simulated NMR, IR, UV-Vis spectra)

A significant application of computational chemistry is the prediction of spectroscopic properties, which can aid in the identification and characterization of compounds. researchgate.netresearchgate.net

NMR Spectra: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. Comparing the predicted spectrum with an experimental one can help to confirm the structure of this compound. acs.org

IR Spectra: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to atomic displacements. The resulting theoretical IR spectrum can be compared with experimental data to identify characteristic functional group vibrations, such as the N-H and C=O stretches of the amide group. researchgate.netmdpi.com

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to UV-Vis absorption. This can provide information about the wavelengths of maximum absorption and the nature of the electronic excitations.

A hypothetical comparison of experimental and calculated vibrational frequencies for this compound is shown below.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

| N-H Stretch | 3300 | 3350 |

| C=O Stretch | 1660 | 1685 |

| Aromatic C-H Stretch | 3050 | 3080 |

Quantitative Structure-Reactivity Relationship (QSRR) Studies via Computational Models

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. By calculating various molecular descriptors for a set of related molecules, including this compound, a predictive model can be developed.

These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), or topological. For instance, a QSRR model could be built to predict the rate of a particular reaction for a series of substituted benzylacetamides. Such models are valuable for predicting the reactivity of new, unsynthesized compounds and for guiding the design of molecules with desired chemical properties. A study on N-(substituted phenyl)-2-chloroacetamides has successfully used QSAR to relate their chemical structures to their antimicrobial activity, demonstrating the utility of this approach for similar classes of compounds. nih.gov

Mechanistic Studies of Reactions Involving N 3 Iodobenzyl Acetamide

Elucidation of Catalytic Cycles in Transition Metal-Mediated Cross-Coupling Reactions

The aryl iodide moiety of N-(3-Iodobenzyl)acetamide makes it a suitable candidate for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, Buchwald-Hartwig, and Negishi couplings. These reactions are fundamental in C-C and C-heteroatom bond formation. A typical palladium-catalyzed cross-coupling cycle generally involves three key steps:

Oxidative Addition: A low-valent transition metal complex (e.g., Pd(0)) inserts into the carbon-iodine bond of this compound. This is often the rate-determining step and results in a higher-valent organometallic intermediate (e.g., Pd(II)).

Transmetalation (for couplings like Suzuki or Negishi): A second organic fragment, carried by an organometallic reagent (e.g., an organoboron or organozinc compound), is transferred to the palladium center, displacing the iodide.

Reductive Elimination: The two coupled organic fragments are expelled from the metal center, forming the new C-C or C-N bond and regenerating the low-valent catalyst, which re-enters the catalytic cycle. nih.gov

While this general mechanism is well-established, specific kinetic data, catalyst resting states, and off-cycle intermediates for reactions involving this compound have not been documented.

Detailed Analysis of Radical Chain Mechanisms in Functionalization Reactions

The carbon-iodine bond in this compound can also undergo homolytic cleavage to participate in radical reactions. These transformations typically proceed via a radical chain mechanism, which consists of three phases:

Initiation: A radical initiator (e.g., AIBN or light) generates an initial radical species. This radical can then abstract the iodine atom from this compound to produce a 3-(acetamidomethyl)benzyl radical.

Propagation: The newly formed aryl radical can react with other molecules in the reaction mixture, such as alkenes or other radical traps, to form a new C-C or C-heteroatom bond and generate another radical, which continues the chain.

Termination: Two radical species combine to form a stable, non-radical product, which terminates the chain reaction. libretexts.orgmdpi.com

Specific studies detailing the intermediates, propagation efficiency, or competing pathways for the functionalization of this compound via radical mechanisms are absent from the literature.

Electron Transfer Processes and Intermediates in Electrochemical Transformations

Electrochemical methods can be used to induce reactions by adding or removing electrons from a substrate. For this compound, electrochemical reduction could initiate the cleavage of the C-I bond through a single-electron transfer (SET) process. This would form a radical anion, which could then lose an iodide ion to generate the same 3-(acetamidomethyl)benzyl radical discussed in the previous section. This radical could then be further reduced to an anion for subsequent reaction or participate in radical coupling reactions.

The study of such processes would involve techniques like cyclic voltammetry to determine reduction potentials and identify intermediates. However, no such electrochemical data or mechanistic studies have been published for this compound.

Kinetic and Thermodynamic Studies of Amide Bond Formation and Cleavage

The amide bond in this compound is generally stable. Its formation would typically involve the acylation of 3-iodobenzylamine (B1197719) with an acetylating agent like acetyl chloride or acetic anhydride. Mechanistic studies of this formation would focus on the nucleophilic attack of the amine on the carbonyl carbon.

Conversely, amide bond cleavage (hydrolysis) requires harsh conditions (strong acid or base and heat) due to the resonance stabilization of the amide group. Mechanistic studies of cleavage under acidic or basic conditions would investigate the protonation of the carbonyl oxygen or hydroxyl attack on the carbonyl carbon, respectively, and determine the activation energy and rate of the reaction. While general principles of amide chemistry are well understood, specific thermodynamic parameters (enthalpy, entropy of formation) and kinetic data (rate constants, activation energies) for the formation or cleavage of the amide bond in this compound are not available. nih.govbohrium.com

Applications of N 3 Iodobenzyl Acetamide As a Versatile Synthetic Building Block

Precursor in the Construction of Complex Organic Architectures

There is no available research to indicate that N-(3-Iodobenzyl)acetamide has been specifically utilized as a key precursor in the reported synthesis of complex organic architectures.

Strategic Use in Multi-Step Organic Synthesis Pathways

While the structure of this compound suggests its potential for strategic use in multi-step synthesis, there are no documented pathways in the available literature that feature this specific compound in a strategic role.

Advanced Analytical Methodologies for Purity Assessment and Material Characterization

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of chemical analysis, enabling the separation of a compound from impurities and its subsequent quantification.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile organic compounds like N-(3-Iodobenzyl)acetamide. nih.gov A reversed-phase HPLC method is typically employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. sielc.comsielc.com The separation is based on the differential partitioning of the analyte and any impurities between the two phases.

The method's sensitivity and accuracy make it suitable for routine quality control and for the determination of trace impurities. nih.gov By developing a validated HPLC method, one can accurately quantify the purity of this compound and identify potential related substances from its synthesis or degradation.

Table 1: Illustrative HPLC Parameters for this compound Analysis This interactive table provides typical starting parameters for an HPLC method.

| Parameter | Value | Description |

|---|---|---|

| Column | C18 Reversed-Phase (e.g., Eclipse XDB-C18) | A common nonpolar stationary phase for separating organic molecules. |

| Mobile Phase | Acetonitrile (B52724) and Water (with 0.1% Formic Acid) | A polar solvent system. The gradient elution (varying solvent ratio) allows for the separation of compounds with different polarities. Formic acid is a common modifier for mass spectrometry compatibility. sielc.com |

| Detection | UV-Vis Detector (e.g., at 254 nm) | A standard detector that measures the absorbance of UV light by the analyte. The aromatic ring in this compound allows for strong UV absorbance. |

| Flow Rate | 1.0 mL/min | The speed at which the mobile phase passes through the column. |

| Injection Volume | 5-10 µL | The amount of sample introduced into the system. |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for separating and identifying volatile and thermally stable compounds. iosrjournals.orgsaspublishers.com While this compound itself has a relatively high boiling point, GC-MS is invaluable for analyzing volatile impurities, residual solvents, or potential degradation products that may be present in a sample. researchgate.net

In this technique, the sample is vaporized and separated based on boiling point and polarity in a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique fragmentation pattern or "fingerprint" for identification. nih.govshimadzu.com For less volatile analytes, derivatization can be employed to increase their volatility for GC-MS analysis. researchgate.net This makes GC-MS a critical tool for ensuring the absence of potentially harmful volatile organic compounds in the final product.

Hyphenated Techniques for Comprehensive Sample Characterization

Hyphenated techniques involve coupling a separation method with a spectroscopic detection method, providing a multi-dimensional analysis that offers enhanced specificity and identification capabilities. researchgate.netijnrd.org

The hyphenation of Gel Permeation Chromatography (GPC) with Inductively Coupled Plasma High-Resolution Mass Spectrometry (ICP-HR-MS) represents a highly specialized technique for elemental speciation. GPC separates molecules based on their size in solution, while ICP-MS is an elemental analysis technique capable of detecting elements at ultra-trace levels. nih.gov

In the context of this compound, this method could be used to separate the compound from a complex matrix (e.g., polymers or biological samples). The eluent from the GPC column is introduced into the ICP, which atomizes and ionizes the sample. The high-resolution mass spectrometer then specifically detects the iodine isotope (¹²⁷I). This provides exceptional selectivity, allowing for the precise quantification of the iodine-containing compound without interference from the sample matrix. The high-resolution capabilities of the mass spectrometer are crucial for physically distinguishing the analyte from potential isobaric interferences, ensuring accurate analysis. thermofisher.com

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) offers the highest mass resolution and accuracy among all mass spectrometry techniques. nih.gov This makes it an exceptionally powerful tool for the unambiguous molecular formula determination of organic compounds, including halogenated substances like this compound. nih.govscholaris.ca

By measuring the mass-to-charge ratio of an ion with extremely high precision (sub-ppm), FT-ICR MS can determine the elemental composition of this compound (C₉H₁₀INO) and differentiate it from any other compound with the same nominal mass. nih.govacs.org This capability is critical for structural confirmation of the synthesized compound and for the characterization of unknown impurities or transformation products at a molecular level. nih.gov

Microscopic and Surface Analysis Techniques

Beyond purity and molecular structure, the solid-state properties of a compound are critical for its characterization. Microscopic and surface analysis techniques provide insight into the crystal structure and intermolecular interactions.

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov By mapping properties onto a molecular surface generated by partitioning the crystal electron density, this technique provides a detailed picture of the forces holding the crystal together. nih.gov For this compound, a Hirshfeld analysis would reveal the nature and extent of intermolecular interactions such as:

N-H···O Hydrogen Bonds: Between the amide groups of adjacent molecules.

Halogen Bonding: Interactions involving the iodine atom.

π-π Stacking: Interactions between the aromatic rings.

Atomic Force Microscopy (AFM) for Surface Morphology

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide topographical information at the nanoscale. When applied to solid samples of this compound, AFM would offer detailed insights into the surface morphology of its crystalline or thin-film forms.

Theoretical Application and Expected Data:

An AFM analysis of this compound would involve scanning a sharp tip over the sample surface. The deflections of the cantilever holding the tip, caused by forces between the tip and the sample, are used to create a three-dimensional topographical map. This analysis could reveal:

Crystal Facet Analysis: For crystalline this compound, AFM can image the different crystal faces, revealing features such as steps, terraces, and growth spirals. This information is vital for understanding the crystallization process and how it might be influenced by solvent or impurities.

Surface Roughness: Quantitative data on the surface roughness at the nanoscale can be obtained. This is a critical parameter in applications where surface smoothness is important.

Defect Identification: The technique can identify surface defects such as pits, cracks, or grain boundaries, which can influence the material's physical and chemical properties.

The data obtained from AFM can be presented in various formats, including 2D and 3D images of the surface, as well as quantitative roughness parameters.

Table 1: Potential AFM Parameters for this compound Surface Analysis

| Parameter | Description | Potential Significance for this compound |

| Root Mean Square (RMS) Roughness | A measure of the standard deviation of the surface height variations. | Indicates the overall smoothness of the crystal or film surface. |

| Average Roughness (Ra) | The arithmetic average of the absolute values of the height deviations from the mean surface. | Provides a general indication of surface texture. |

| Peak-to-Valley Height | The difference between the highest and lowest points on the surface. | Highlights the extent of surface irregularities. |

| Surface Skewness | A measure of the asymmetry of the surface height distribution. | Can indicate the predominance of peaks or valleys on the surface. |

| Surface Kurtosis | A measure of the "peakedness" of the surface height distribution. | Describes the sharpness of the surface features. |

Scanning Electron Microscopy (SEM) for Topographical Imaging

Scanning Electron Microscopy (SEM) is another powerful technique for imaging the surface of a material at high magnifications. By scanning a focused beam of electrons over a sample, SEM can produce detailed images of the surface topography and composition.

Theoretical Application and Expected Data:

For this compound, SEM analysis would provide valuable information about the micromorphology of its particles or crystals. The key information that could be gathered includes:

Particle Size and Shape: SEM images can be used to determine the size distribution and morphology (e.g., crystalline habit, amorphous nature) of this compound powders.

Surface Texture: At higher magnifications, the fine details of the surface texture, such as porosity and the presence of smaller adhered particles, can be visualized.

Qualitative Elemental Analysis: When equipped with an Energy Dispersive X-ray Spectroscopy (EDS or EDX) detector, SEM can provide a qualitative and semi-quantitative elemental analysis of the sample, confirming the presence of iodine, carbon, nitrogen, and oxygen.

Table 2: Expected SEM Observations for this compound

| Feature | Description | Potential Insights |

| Morphology | The overall shape and structure of the particles (e.g., crystalline, amorphous). | Relates to the synthesis and processing conditions. |

| Crystal Habit | The characteristic external shape of crystals (e.g., needle-like, prismatic). | Provides information about the internal crystal structure and growth conditions. |

| Agglomeration | The extent to which primary particles are clustered together. | Affects bulk properties like flowability and dissolution rate. |

| Surface Contamination | Presence of foreign particles on the surface. | Indication of sample purity. |

Transmission Electron Microscopy (TEM) for Nanoscale Structure

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM and is used to investigate the internal structure of materials at the nanoscale. A beam of electrons is transmitted through an ultra-thin specimen, interacting with the specimen as it passes through.

Theoretical Application and Expected Data:

To analyze this compound with TEM, the sample would need to be prepared as a very thin film or as nanoparticles dispersed on a TEM grid. The insights that could be gained include:

Internal Morphology: TEM can reveal the internal structure of this compound particles, such as the presence of different domains, defects, or amorphous regions within a crystalline matrix.

Crystallinity: By using selected area electron diffraction (SAED), TEM can determine whether the sample is crystalline, polycrystalline, or amorphous. For crystalline samples, it can provide information about the crystal lattice.

Nanoparticle Characterization: If this compound is synthesized in nanoparticle form, TEM is essential for determining their size, shape, and size distribution with high precision.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

Theoretical Application and Expected Data:

An XPS analysis of this compound would provide a detailed understanding of its surface chemistry. A sample is irradiated with a beam of X-rays, and the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material are measured.

Elemental Composition: XPS can accurately determine the elemental composition of the surface, confirming the presence of Carbon (C), Nitrogen (N), Oxygen (O), and Iodine (I).

Chemical State Analysis: High-resolution XPS spectra of individual elements can reveal their chemical states. For example, the C 1s spectrum could be deconvoluted to identify carbon atoms in different chemical environments (e.g., C-C/C-H in the benzene (B151609) ring, C-N in the amide group, and C=O in the amide group). The N 1s spectrum would provide information about the amide nitrogen, and the I 3d spectrum would confirm the chemical state of the iodine atom. This is particularly useful for detecting any surface oxidation or degradation.

Table 3: Predicted XPS Binding Energies for this compound

| Element | Orbital | Predicted Binding Energy (eV) Range | Chemical State Information |

| C 1s | 1s | 284.5 - 288.5 | Differentiates between C-C/C-H, C-N, and C=O environments. |

| N 1s | 1s | 399.0 - 401.0 | Corresponds to the nitrogen in the acetamide (B32628) group. |

| O 1s | 1s | 531.0 - 533.0 | Corresponds to the oxygen in the carbonyl group of the acetamide. |

| I 3d | 3d5/2 | 619.0 - 621.0 | Confirms the presence and chemical state of iodine attached to the benzene ring. |

It is important to note that the actual binding energies can be influenced by the specific chemical environment and sample charging effects, and would need to be determined experimentally.

Derivatization and Analogues of N 3 Iodobenzyl Acetamide for Structure Property Relationship Studies

Synthesis of Substituted Derivatives and Analogues

The synthesis of substituted derivatives of N-(3-Iodobenzyl)acetamide can be achieved through various established organic chemistry methodologies. A primary approach involves the reaction of 3-iodobenzylamine (B1197719) with a variety of acylating agents. Alternatively, modifications can be introduced on the aromatic ring of the benzyl (B1604629) moiety or by altering the acetyl group of the amide.

A general and versatile method for synthesizing N-arylacetamides involves the amination of aryltriazenes with acetonitrile (B52724) under metal-free and mild conditions. While this method is demonstrated for N-arylacetamides, a similar strategy could potentially be adapted for the synthesis of N-benzylacetamides. For instance, a plausible synthetic route to this compound itself would involve the reaction of 3-iodobenzylamine with acetyl chloride or acetic anhydride, typically in the presence of a base to neutralize the hydrogen chloride byproduct.

To introduce substituents on the benzyl ring, one could start with appropriately substituted 3-iodobenzylamines. For example, to synthesize a derivative with a nitro group at the 4-position of the benzyl ring, 3-iodo-4-nitrobenzylamine would be the required starting material. The synthesis of various N-(substituted phenyl)-N-(substituted) acetamide (B32628) derivatives has been reported, showcasing the feasibility of introducing a wide range of functional groups. rjptonline.org

Another strategy involves the modification of a pre-existing this compound molecule. The iodine atom itself offers a reactive handle for further derivatization through reactions such as Suzuki or Sonogashira coupling, which would allow for the introduction of various aryl or alkynyl groups at the 3-position of the benzyl ring.

A representative synthetic scheme for preparing substituted this compound derivatives is outlined below:

Scheme 1: General Synthesis of Substituted this compound Derivatives

| Starting Material | Reagent | Product |

|---|---|---|

| 3-Iodobenzylamine | Acetyl chloride | This compound |

| Substituted 3-Iodobenzylamine | Acetyl chloride | Substituted this compound |

| This compound | Palladium catalyst, Aryl boronic acid | N-(3-Arylbenzyl)acetamide |

Investigation of Substituent Effects on Chemical Reactivity, Stability, and Spectroscopic Signatures

The introduction of substituents onto the this compound scaffold can significantly alter its chemical reactivity, stability, and spectroscopic properties. The nature of the substituent, whether it is electron-donating or electron-withdrawing, and its position on the aromatic ring, play a crucial role in these modifications.

Chemical Reactivity and Stability:

Electron-withdrawing groups (EWGs) on the benzyl ring, such as nitro (NO₂) or cyano (CN) groups, are expected to decrease the electron density of the aromatic ring and the benzylic carbon. This can make the benzylic protons more acidic and potentially influence the reactivity of the molecule in reactions involving this position. Conversely, electron-donating groups (EDGs) like methoxy (B1213986) (OCH₃) or methyl (CH₃) would increase the electron density, potentially making the aromatic ring more susceptible to electrophilic substitution reactions, although the presence of the deactivating iodo group must be considered.

The stability of the amide bond can also be influenced by these substituents. While the amide bond is generally stable, electronic effects transmitted through the benzyl group can subtly affect its resonance stabilization and susceptibility to hydrolysis under acidic or basic conditions.

Spectroscopic Signatures:

Substituents have a profound effect on the spectroscopic properties of molecules, which can be observed using techniques like UV-Vis, NMR, and IR spectroscopy.

UV-Vis Spectroscopy: The introduction of substituents on the aromatic ring can cause a shift in the absorption maxima (λmax). Generally, electron-donating groups can cause a bathochromic shift (red shift), while electron-withdrawing groups may lead to a hypsochromic shift (blue shift) or a bathochromic shift depending on the nature of the electronic transitions. A study on acetylated phenyl azopyrazole photoswitches demonstrated that for electron-withdrawing groups like CF₃, CN, or NO₂, the absorption maxima are redshifted, while for electron-donating groups like OH or OMe, they are shifted towards the blue. beilstein-archives.org

NMR Spectroscopy: In ¹H NMR, the chemical shifts of the aromatic protons are highly sensitive to the electronic environment. Electron-withdrawing groups will generally shift the signals of nearby protons downfield (to a higher ppm value), while electron-donating groups will shift them upfield. For example, in the ¹H NMR spectrum of N-(3-chlorophenyl)acetamide, the aromatic protons show distinct signals based on their position relative to the chloro and acetamido groups. arabjchem.org Similar effects would be expected for substituted this compound derivatives. In ¹³C NMR, the chemical shifts of the aromatic carbons are also significantly affected by substituents.

IR Spectroscopy: The characteristic vibrational frequencies of the amide group, such as the C=O stretching (amide I band) and the N-H bending (amide II band), can be influenced by substituents on the benzyl ring. Electron-withdrawing groups might increase the C=O bond order through inductive effects, leading to a higher stretching frequency. The N-H stretching frequency can also be affected by changes in hydrogen bonding patterns in the solid state or in solution, which can be influenced by the presence of different substituents.

The following table summarizes the expected effects of common substituents on the properties of this compound:

| Substituent (at 4-position) | Electronic Effect | Expected Impact on Reactivity | Expected Impact on λmax | Expected Impact on ¹H NMR (aromatic protons) |

| -NO₂ | Electron-withdrawing | Decreased ring reactivity towards electrophiles | Bathochromic shift | Downfield shift |

| -CN | Electron-withdrawing | Decreased ring reactivity towards electrophiles | Bathochromic shift | Downfield shift |

| -Cl | Electron-withdrawing (inductive), Electron-donating (resonance) | Decreased ring reactivity towards electrophiles | Minimal shift | Downfield shift |

| -CH₃ | Electron-donating | Increased ring reactivity towards electrophiles | Hypsochromic shift | Upfield shift |

| -OCH₃ | Electron-donating | Increased ring reactivity towards electrophiles | Hypsochromic shift | Upfield shift |

Modification of the Amide Functionality and Benzyl Moiety

Beyond the introduction of substituents, more profound structural changes can be made to the amide functionality and the benzyl moiety of this compound to create a wider range of analogues.

Modification of the Amide Functionality:

The amide bond itself can be replaced with other functional groups, a strategy often employed in medicinal chemistry to improve properties like metabolic stability or to explore different binding interactions. This concept is known as bioisosteric replacement. For instance, the amide group could be replaced with a thioamide, an ester, a ketone, or a sulfonamide.

Furthermore, the N-H proton of the amide can be substituted. N-alkylation of amides can lead to a dramatic increase in the non-planarity around the amide N-C(O) bond, which has significant consequences for amide bond resonance and reactivity. nih.gov This modification can also influence the molecule's ability to act as a hydrogen bond donor.

The acetyl group can also be varied. Replacing the methyl group with larger alkyl or aryl groups would create a series of N-(3-iodobenzyl)amides with different steric and electronic properties.

Modification of the Benzyl Moiety:

The benzyl group provides a versatile scaffold for modification. The methylene (B1212753) bridge (-CH₂-) between the phenyl ring and the amide nitrogen can be extended or constrained. For example, homologation to an N-(3-iodophenethyl)acetamide would increase the flexibility of the molecule.

The phenyl ring can be replaced with other aromatic or heteroaromatic systems. For instance, replacing the phenyl ring with a pyridine (B92270), thiophene, or furan (B31954) ring would introduce different electronic and steric properties, as well as the potential for new hydrogen bonding interactions.

These modifications allow for a comprehensive exploration of the chemical space around this compound, providing valuable data for understanding structure-property relationships.

Emerging Trends and Future Research Directions in N 3 Iodobenzyl Acetamide Chemistry

Development of Novel Catalytic Systems for C-I Bond Activation and Functionalization

The carbon-iodine bond in N-(3-Iodobenzyl)acetamide is a key functional handle for a multitude of chemical transformations. Research is increasingly focused on developing sophisticated catalytic systems that can activate this bond efficiently and selectively. Transition-metal catalysis, particularly with palladium, nickel, and copper, remains a cornerstone for the functionalization of aryl iodides.

Future research aims to move beyond traditional catalysts to develop systems with higher turnover numbers, broader substrate scope, and milder reaction conditions. This includes the design of novel ligands that can fine-tune the electronic and steric properties of the metal center, thereby enhancing catalytic activity and selectivity. For instance, the development of air-stable palladium catalysts has simplified the execution of direct arylation reactions. researchgate.net The activation of C-H and C-N bonds is also a significant area of research, providing more atom-economical strategies for creating complex molecules. researchgate.netprinceton.edu

Table 1: Potential Catalytic Systems for C-I Bond Functionalization of this compound

| Catalyst Type | Common Cross-Coupling Reaction | Potential Product from this compound |

|---|---|---|

| Palladium-based (e.g., Pd(PPh₃)₄) | Suzuki Coupling (with boronic acids) | N-(3-Arylbenzyl)acetamide |

| Palladium-based (e.g., PdCl₂(PPh₃)₂) | Heck Coupling (with alkenes) | N-(3-Vinylbenzyl)acetamide |

| Copper-based (e.g., CuI) | Sonogashira Coupling (with terminal alkynes) | N-(3-Alkynylbenzyl)acetamide |

| Nickel-based (e.g., NiCl₂(dppp)) | Kumada Coupling (with Grignard reagents) | N-(3-Alkyl/Arylbenzyl)acetamide |

Exploration of Chemo- and Regioselective Transformations

This compound possesses multiple reactive sites, including the C-I bond, aromatic C-H bonds, benzylic C-H bonds, and the N-H bond of the amide. A major challenge and area of opportunity is the development of methods to selectively functionalize one site in the presence of others.